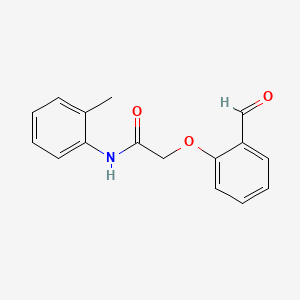

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide

Description

2-(2-Formylphenoxy)-N-(2-methylphenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with a formyl moiety at the ortho position and an N-(2-methylphenyl) (o-tolyl) group. The formyl group on the phenoxy ring enhances reactivity, enabling further derivatization, while the o-tolyl substituent may influence lipophilicity and binding affinity to biological targets. Synthetically, it is prepared via nucleophilic substitution of 2-chloroacetamide with salicylaldehyde derivatives under basic conditions .

Properties

IUPAC Name |

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-6-2-4-8-14(12)17-16(19)11-20-15-9-5-3-7-13(15)10-18/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPPPBHDOMGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-formylphenol with N-(2-methylphenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)-N-(2-methylphenyl)acetamide.

Reduction: 2-(2-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, halogen).

Scientific Research Applications

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a role in binding to active sites of enzymes or receptors, while the phenoxy and acetamide groups may contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

*Calculated based on molecular formula C₁₆H₁₅NO₃.

Pharmacological Activity

- Anti-inflammatory/Analgesic Potential: Substituted phenoxy acetamides, such as those with methoxy or bromo groups, demonstrate significant anti-inflammatory and analgesic effects in preclinical models . The target compound’s formyl group may enhance hydrogen bonding with cyclooxygenase (COX) enzymes, though direct evidence is lacking.

- Anticancer Activity: Analogues like 2-(2-fluoro-phenoxy)-N-thiadiazolyl-acetamide exhibit cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting that electron-withdrawing groups (e.g., formyl) could modulate apoptosis pathways .

- Synthetic Versatility : The formyl group in the target compound allows for further functionalization, such as Schiff base formation or condensation reactions, to optimize pharmacokinetic properties .

Physicochemical Properties

Biological Activity

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide, with CAS No. 486994-23-4, is an organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C15H15NO3

Molecular Weight : 255.29 g/mol

Functional Groups : Acetamide, phenoxy group, formyl group

The compound's structure includes a phenoxy linkage and an acetamide functional group, which may influence its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It potentially binds to various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Study 1 | HepG2 (liver cancer) | 2, 4, 8 | Induced apoptosis via mitochondrial pathway |

| Study 2 | MCF-7 (breast cancer) | 5, 10 | Inhibited cell growth significantly |

| Study 3 | A549 (lung cancer) | 1, 5 | Reduced viability in a dose-dependent manner |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against certain bacterial strains. The following table outlines the antimicrobial efficacy observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several case studies have elucidated the biological activities of this compound:

- Case Study 1 : A study conducted on HepG2 cells indicated that treatment with the compound resulted in significant cell cycle arrest at the S phase. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells compared to controls.

- Case Study 2 : Research involving animal models demonstrated that this compound could reduce tumor growth in vivo when administered at specific dosages, supporting its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.